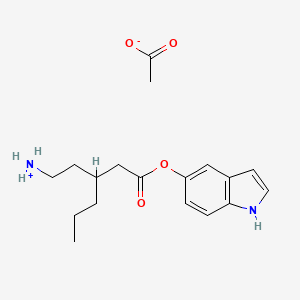
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of hexanoic acid and indole, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of hexanoic acid with 3-(2-aminoethyl)indole. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root formation.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
What sets this compound apart is its unique combination of hexanoic acid and indole, which may confer distinct biological activities and therapeutic potential .
Propiedades
Número CAS |
19716-83-7 |
|---|---|
Fórmula molecular |
C18H26N2O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-[2-(1H-indol-5-yloxy)-2-oxoethyl]hexylazanium;acetate |
InChI |
InChI=1S/C16H22N2O2.C2H4O2/c1-2-3-12(6-8-17)10-16(19)20-14-4-5-15-13(11-14)7-9-18-15;1-2(3)4/h4-5,7,9,11-12,18H,2-3,6,8,10,17H2,1H3;1H3,(H,3,4) |
Clave InChI |
RGPONSTXZJSEGK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC[NH3+])CC(=O)OC1=CC2=C(C=C1)NC=C2.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



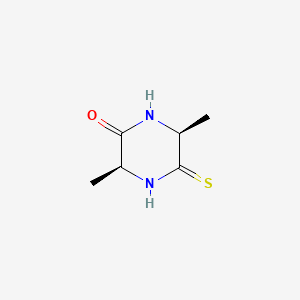
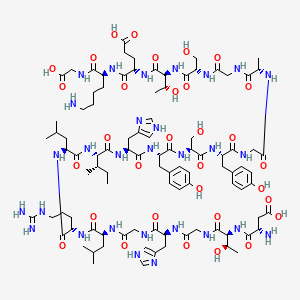
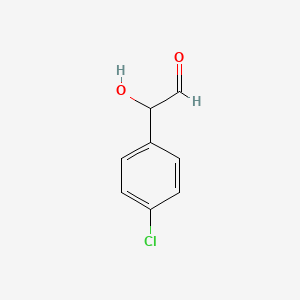
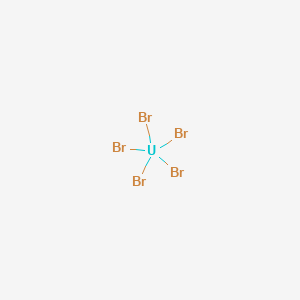
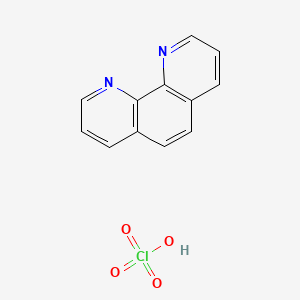
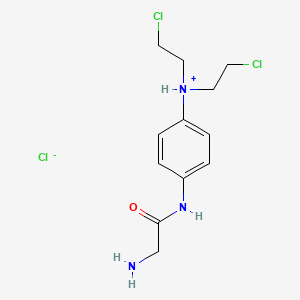
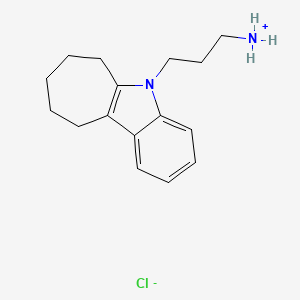

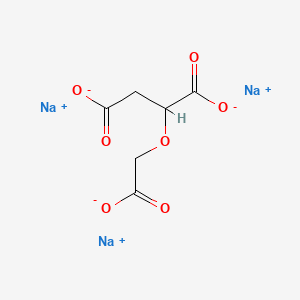
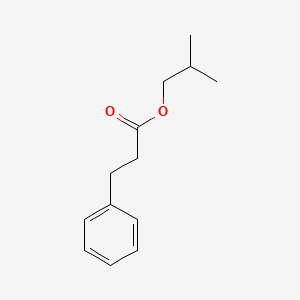
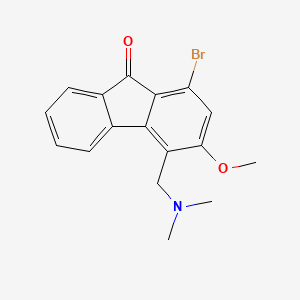
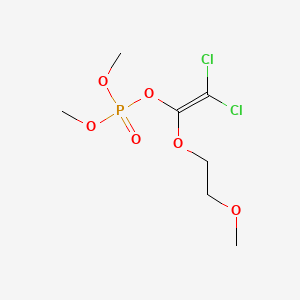
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
